3-[[(4-Hydroxyphenyl)amino]methyl]benzothiazole-2-thione chloride 3-[[(4-Hydroxyphenyl)amino]methyl]benzothiazole-2-thione chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13663358
InChI: InChI=1S/C14H12N2OS2.2ClH/c17-11-7-5-10(6-8-11)15-9-16-12-3-1-2-4-13(12)19-14(16)18;;/h1-8,15,17H,9H2;2*1H
SMILES: C1=CC=C2C(=C1)N(C(=S)S2)CNC3=CC=C(C=C3)O.Cl.Cl
Molecular Formula: C14H14Cl2N2OS2
Molecular Weight: 361.3 g/mol

3-[[(4-Hydroxyphenyl)amino]methyl]benzothiazole-2-thione chloride

CAS No.:

Cat. No.: VC13663358

Molecular Formula: C14H14Cl2N2OS2

Molecular Weight: 361.3 g/mol

* For research use only. Not for human or veterinary use.

3-[[(4-Hydroxyphenyl)amino]methyl]benzothiazole-2-thione chloride -

Specification

Molecular Formula C14H14Cl2N2OS2
Molecular Weight 361.3 g/mol
IUPAC Name 3-[(4-hydroxyanilino)methyl]-1,3-benzothiazole-2-thione;dihydrochloride
Standard InChI InChI=1S/C14H12N2OS2.2ClH/c17-11-7-5-10(6-8-11)15-9-16-12-3-1-2-4-13(12)19-14(16)18;;/h1-8,15,17H,9H2;2*1H
Standard InChI Key PLTDPMVCVPHVTQ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N(C(=S)S2)CNC3=CC=C(C=C3)O.Cl.Cl
Canonical SMILES C1=CC=C2C(=C1)N(C(=S)S2)CNC3=CC=C(C=C3)O.Cl.Cl

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, 3-[(4-hydroxyanilino)methyl]-1,3-benzothiazole-2-thione dihydrochloride, reflects its bifunctional design:

  • A benzothiazole scaffold substituted at position 3 with a methyl group bearing a 4-hydroxyphenylamino moiety.

  • A thione group at position 2, which enhances electrophilicity and metal-binding capacity.

  • Two hydrochloride counterions, likely improving solubility in polar solvents.

The molecular formula C₁₄H₁₄Cl₂N₂OS₂ (MW: 361.3 g/mol) and SMILES string C1=CC=C2C(=C1)N(C(=S)S2)CNC3=CC=C(C=C3)O.Cl.Cl provide a roadmap for computational modeling and synthetic planning.

Table 1: Key Structural Descriptors

PropertyValue
Molecular Weight361.3 g/mol
IUPAC Name3-[(4-hydroxyanilino)methyl]-1,3-benzothiazole-2-thione dihydrochloride
Canonical SMILESC1=CC=C2C(=C1)N(C(=S)S2)CNC3=CC=C(C=C3)O.Cl.Cl
InChI KeyPLTDPMVCVPHVTQ-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Pathways

While no explicit protocol for this compound is published, analogous benzothiazole syntheses suggest feasible routes:

Thiocyanation and Cyclization

Benzothiazoles are commonly synthesized via cyclization of substituted anilines with thiocyanate reagents. For example, 4-aminobenzoates treated with KSCN and bromine in acetic acid yield hydroxy-substituted benzothiazoles . Adapting this method:

  • Thiocyanation: React 4-hydroxyaniline with thiocyanogen (generated in situ from KSCN and Br₂) to form a thiocyanate intermediate.

  • Cyclization: Acid-catalyzed intramolecular cyclization forms the benzothiazole core .

  • Functionalization: Introduce the methylaminophenyl group via nucleophilic substitution or reductive amination.

Protecting Group Strategies

Hydroxyl group protection is critical during synthesis. The tert-butyldimethylsilyl (TBS) group, removable under mild acidic conditions, has been successfully used in related systems . Post-cyclization deprotection would yield the free phenolic -OH group.

Physicochemical Properties

Solubility and Stability

  • Solubility: The hydrochloride salt form enhances water solubility, though exact values require experimental determination. Analogous benzothiazoles show moderate solubility in DMSO and methanol.

  • Stability: Thione groups are prone to oxidation; storage under inert atmosphere is recommended.

Spectroscopic Characterization

1H NMR Predictions:

  • Aromatic protons on the benzothiazole ring: δ 7.2–8.1 ppm (multiplet).

  • Hydroxyphenyl protons: δ 6.6–7.1 ppm (doublets from para-substitution).

  • Methylaminomethyl linker: δ 4.1–4.3 ppm (singlet for -CH₂-NH-) .

Mass Spectrometry: ESI+ mode would likely show [M+H]+ at m/z 329.1 (free base) and chloride adducts.

TargetMechanism
Topoisomerase IIαDNA relaxation inhibition
β-TubulinMicrotubule destabilization
HDAC enzymesZinc chelation at active site

Challenges and Future Directions

Synthetic Optimization

Current challenges include:

  • Regioselectivity: Ensuring single-isomer formation during cyclization.

  • Deprotection Efficiency: Minimizing side reactions during TBS removal .

Biological Profiling

Priority studies should assess:

  • In vitro cytotoxicity against cancer cell lines (e.g., MCF-7, A549).

  • Antibacterial screens using Gram-positive (S. aureus) and Gram-negative (E. coli) models.

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